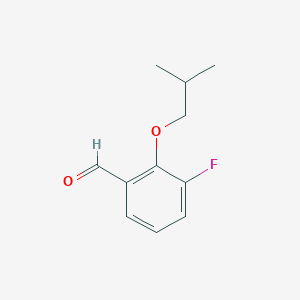

3-Fluoro-2-isobutoxybenzaldehyde

説明

BenchChem offers high-quality 3-Fluoro-2-isobutoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-isobutoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-fluoro-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBTURGHIGPGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-isobutoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-fluoro-2-isobutoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is grounded in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry, and is optimized for yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and a detailed, actionable experimental protocol.

Introduction and Significance

3-Fluoro-2-isobutoxybenzaldehyde is an aromatic aldehyde possessing a unique substitution pattern that imparts desirable physicochemical properties to target molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the isobutoxy group can improve lipophilicity and modulate solubility. Consequently, this compound serves as a valuable building block in the synthesis of complex organic molecules with potential therapeutic or biological activity.

The synthesis of this and similar substituted benzaldehydes often relies on the strategic modification of readily available precursors. The pathway detailed herein focuses on the efficient etherification of 3-fluoro-2-hydroxybenzaldehyde, a commercially available starting material.[1][2][3][4][5][6]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule, 3-fluoro-2-isobutoxybenzaldehyde, points to a disconnection at the ether linkage. This suggests a convergent synthesis strategy wherein the aromatic core and the isobutyl group are joined in a key bond-forming step. The most logical and well-established method for this transformation is the Williamson ether synthesis.[7][8][9][10]

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[7][9] In this specific case, the phenoxide of 3-fluoro-2-hydroxybenzaldehyde will act as the nucleophile, attacking the electrophilic carbon of an isobutyl halide.

Several factors make this the preferred pathway:

-

High Efficiency: The Williamson ether synthesis is known for its reliability and generally provides good to excellent yields.[9]

-

Precursor Availability: The starting materials, 3-fluoro-2-hydroxybenzaldehyde and isobutyl bromide, are commercially available and relatively inexpensive.

-

Versatility: The reaction conditions can be readily adapted to accommodate a range of substrates.

To further enhance the efficiency and overcome potential challenges associated with the reaction of a phenoxide, which can be less nucleophilic than a simple alkoxide, the use of a phase-transfer catalyst (PTC) is recommended.[11][12][13] A PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate and often allowing for milder reaction conditions.[11][14]

Synthesis Pathway and Mechanism

The synthesis of 3-fluoro-2-isobutoxybenzaldehyde proceeds via a two-step, one-pot process:

-

Deprotonation: The phenolic hydroxyl group of 3-fluoro-2-hydroxybenzaldehyde is deprotonated by a suitable base to form the corresponding phenoxide.

-

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and attacks the isobutyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

The overall reaction is depicted below:

Figure 1: Synthesis pathway for 3-fluoro-2-isobutoxybenzaldehyde.

The mechanism of the key SN2 step is as follows:

Figure 2: SN2 mechanism of the etherification step.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 3-fluoro-2-isobutoxybenzaldehyde.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | 140.11 | 10.0 g (71.4 mmol) |

| Isobutyl bromide | 78-77-3 | 137.02 | 14.7 g (107.1 mmol) |

| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | 19.7 g (142.8 mmol) |

| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 2.3 g (7.14 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |

| Diethyl ether | 60-29-7 | 74.12 | As needed |

| Saturated sodium bicarbonate solution | N/A | N/A | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol), anhydrous potassium carbonate (19.7 g, 142.8 mmol), and tetrabutylammonium bromide (2.3 g, 7.14 mmol).

-

Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: While stirring, add isobutyl bromide (14.7 g, 107.1 mmol) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-fluoro-2-isobutoxybenzaldehyde as a pale yellow oil.

Causality and Experimental Choices

-

Base Selection: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without causing unwanted side reactions. Its insolubility in DMF necessitates the use of a phase-transfer catalyst.

-

Solvent Choice: DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively dissolves the organic reactants and the phase-transfer catalyst complex.

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. The tetrabutylammonium cation forms an ion pair with the phenoxide, making it soluble in the organic phase and enhancing its reactivity towards the isobutyl bromide.[11][12][14]

-

Excess Alkyl Halide: A slight excess of isobutyl bromide is used to ensure the complete consumption of the limiting reagent, 3-fluoro-2-hydroxybenzaldehyde, driving the reaction to completion.

-

Temperature: The reaction is heated to 80 °C to increase the reaction rate. Higher temperatures are generally not necessary and may lead to side reactions.

Conclusion

The synthesis of 3-fluoro-2-isobutoxybenzaldehyde can be reliably achieved through a phase-transfer catalyzed Williamson ether synthesis. This method offers high yields, utilizes readily available starting materials, and follows a well-understood reaction mechanism. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel organic compounds for various applications.

References

-

Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

-

Slideshare. Phase transfer catalysis. [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

-

Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

NextSDS. 3-Fluoro-2-isopropoxybenzaldehyde — Chemical Substance Information. [Link]

-

Stenutz. 3-fluoro-2-hydroxybenzaldehyde. [Link]

-

Oakwood Chemical. 3-Fluoro-2-hydroxybenzaldehyde. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 3-fluoro-2-hydroxybenzaldehyde [stenutz.eu]

- 3. 3-Fluoro-2-hydroxybenzaldehyde [oakwoodchemical.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 3-fluoro-2-hydroxybenzaldehyde | 394-50-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 394-50-3|3-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. jetir.org [jetir.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Phase transfer catalysis | PPTX [slideshare.net]

Abstract: A Predictive and Practical Approach to a Novel Benzaldehyde Derivative

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-isobutoxybenzaldehyde

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Fluoro-2-isobutoxybenzaldehyde, a specialized aromatic aldehyde of interest in synthetic and medicinal chemistry. Given the absence of extensive experimental data in publicly accessible literature and databases for this specific molecule, this document leverages advanced computational prediction models and expert analysis of structurally similar compounds to offer a robust profile. The primary objective is to equip researchers and drug development professionals with the foundational knowledge necessary for handling, characterization, and strategic use of this compound as a synthetic building block. A significant portion of this guide is dedicated to a detailed, field-proven experimental protocol for determining the octanol-water partition coefficient (LogP), a critical parameter for assessing the drug-like properties of novel chemical entities.

Introduction: The Role of Substituted Benzaldehydes in Modern Synthesis

Fluorinated benzaldehyde derivatives are cornerstone building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom, as in 3-Fluoro-2-isobutoxybenzaldehyde, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-isobutoxy group provides steric bulk and lipophilic character, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.

This guide addresses the critical need for a reliable physicochemical data repository for this uncommon reagent. By providing high-quality predicted data and detailed experimental methodologies, we aim to accelerate research and development efforts involving this and similar scaffolds.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and molecular formula.

-

IUPAC Name: 3-Fluoro-2-isobutoxybenzaldehyde

-

Molecular Formula: C₁₁H₁₃FO₂

-

Chemical Structure:

(Note: A 2D structure image would be placed here in a final document.)

The structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, an isobutoxy group (-OCH₂CH(CH₃)₂) at position 2, and a fluorine atom (-F) at position 3. This specific arrangement dictates its unique electronic and steric properties.

Core Physicochemical Properties: A Computationally Derived Profile

Due to the lack of available experimental data, the following properties have been generated using established computational prediction algorithms. These values provide a strong baseline for experimental design and process development.

| Property | Predicted Value | Unit | Notes and Context |

| Molecular Weight | 196.22 | g/mol | Calculated from the molecular formula (C₁₁H₁₃FO₂). |

| Boiling Point | ~ 245-260 | °C | Estimated based on analogues. High boiling point is expected due to molecular weight and polarity. |

| Density | ~ 1.10 | g/cm³ | Predicted value, typical for substituted aromatic compounds. |

| Refractive Index | ~ 1.51 | Estimated value, consistent with similar aromatic aldehydes. | |

| LogP (Octanol/Water) | ~ 3.2 | A key predictor of lipophilicity. A value >3 suggests high lipid solubility and low aqueous solubility. | |

| Polar Surface Area | 26.3 | Ų | Calculated value. The ether and carbonyl oxygens contribute to the molecule's polarity. |

| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens can act as hydrogen bond acceptors. | |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons (e.g., -OH, -NH) to donate in hydrogen bonds. |

Reactivity, Solubility, and Spectroscopic Profile

Expected Solubility: Based on its predicted LogP of ~3.2, 3-Fluoro-2-isobutoxybenzaldehyde is expected to be highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Its solubility in non-polar solvents like hexanes will likely be moderate. Conversely, it is predicted to have very low solubility in water.

Chemical Reactivity: The aldehyde functional group is the primary site of reactivity, susceptible to:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Nucleophilic Addition: Undergoes reactions with a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents) and amines (to form imines/Schiff bases).

The aromatic ring can undergo electrophilic substitution, though the substitution pattern will be directed by the existing fluoro and isobutoxy groups.

Predicted Spectroscopic Signatures:

-

¹H NMR: An aldehydic proton (CHO) signal is expected to appear far downfield, typically between δ 9.8-10.2 ppm. Aromatic protons will appear in the δ 7.0-7.8 ppm range, with splitting patterns influenced by the fluorine atom. The isobutoxy group will show characteristic signals: a doublet for the two methyl groups (~δ 0.9-1.1), a multiplet for the methine proton (~δ 2.0-2.2), and a doublet for the methylene protons (~δ 3.8-4.0).

-

¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 190-195 ppm. Aromatic carbons will be visible in the δ 110-160 ppm region, with C-F coupling constants providing structural confirmation.

-

IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching band is expected around 1690-1710 cm⁻¹. C-O stretching from the ether and C-F stretching bands will also be present.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via the Shake-Flask Method

Principle: The Shake-Flask method, as outlined by the OECD Test Guideline 107, is the gold standard for experimentally determining LogP. It directly measures the equilibrium distribution of a compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and water. The partition coefficient (P) is the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[1][2] LogP is the base-10 logarithm of this ratio.

Causality and Trustworthiness: This protocol is designed as a self-validating system. Running duplicates, maintaining a mass balance, and ensuring equilibrium is reached are critical for generating trustworthy and reproducible data. The choice of analytical method (e.g., HPLC, GC) allows for precise quantification of the analyte in each phase.

Materials and Equipment:

-

3-Fluoro-2-isobutoxybenzaldehyde (analyte)

-

n-Octanol (reagent grade or higher)

-

Deionized or distilled water (or a suitable buffer, e.g., PBS pH 7.4)

-

Centrifuge capable of holding appropriate vessels

-

Mechanical shaker or vortex mixer

-

Glass centrifuge tubes or vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system, as appropriate for the analyte.

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents (Critical for Accuracy):

-

Mix n-octanol and water in a large separatory funnel in a 1:1 volume ratio.

-

Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C).

-

Allow the phases to separate completely. Drain and store each phase separately. This ensures that the octanol is saturated with water and the water is saturated with octanol, preventing volume changes during the experiment.

-

-

Preparation of Analyte Stock Solution:

-

Accurately weigh a small amount of 3-Fluoro-2-isobutoxybenzaldehyde.

-

Dissolve it in the pre-saturated n-octanol to create a stock solution. The final concentration in either phase during the experiment should not exceed 0.01 mol/L to avoid self-association.[1]

-

-

Partitioning Experiment:

-

In duplicate, add a known volume of the octanol stock solution and a known volume of pre-saturated water to a centrifuge tube. A common starting ratio is 2:1 or 1:1 octanol to water.

-

Cap the tubes tightly.

-

Agitate the tubes at a constant temperature (20-25 °C) to allow the analyte to partition between the two phases. Agitation time depends on the analyte; 1 hour is often sufficient, but 24 hours may be needed to ensure equilibrium.[3]

-

-

Phase Separation:

-

After agitation, centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes, or until a clear separation between the aqueous and octanol layers is achieved. Centrifugation is crucial to prevent micro-emulsions from affecting the concentration measurement.[2]

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot from the aqueous (bottom) layer and a separate aliquot from the octanol (top) layer. Avoid disturbing the interface.

-

Dilute each aliquot as necessary with the appropriate solvent (mobile phase for HPLC, etc.).

-

Analyze the concentration of the analyte in each phase using a pre-validated analytical method (e.g., HPLC-UV). Create a calibration curve to ensure accurate quantification.

-

-

Calculation and Validation:

-

Calculate the concentration of the analyte in the octanol phase (C_oct) and the aqueous phase (C_aq).

-

Calculate the partition coefficient: P = C_oct / C_aq

-

Calculate the final value: LogP = log₁₀(P)

-

Mass Balance Check: Verify that the total amount of analyte recovered from both phases is within 90-110% of the initial amount added. This validates the experimental integrity.

-

Below is a visual representation of the experimental workflow.

Sources

Technical Whitepaper: 3-Fluoro-2-isobutoxybenzaldehyde (CAS 1566210-79-4) – Structural Analytics, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

In modern structure-based drug design, the strategic decoration of aromatic scaffolds is paramount for optimizing target binding, modulating pharmacokinetics, and ensuring metabolic stability. 3-Fluoro-2-isobutoxybenzaldehyde (CAS 1566210-79-4) has emerged as a highly versatile and structurally privileged building block[1]. By combining the stereoelectronic benefits of a fluorine atom, the steric bulk of an isobutoxy ether, and the electrophilic reactivity of an aldehyde, this compound provides a robust foundation for synthesizing complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural properties, mechanistic utility, and a self-validating synthetic protocol designed for high-yield laboratory and scale-up applications.

Chemical Identity & Structural Analytics

Understanding the exact physicochemical properties of a building block is the first step in predicting its behavior in downstream synthetic pathways. Below is the consolidated structural data for 3-Fluoro-2-isobutoxybenzaldehyde[1].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-Fluoro-2-isobutoxybenzaldehyde |

| IUPAC Name | 3-fluoro-2-(2-methylpropoxy)benzaldehyde |

| CAS Number | 1566210-79-4 |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| SMILES | CC(C)COc1c(F)cccc1C=O |

| InChIKey | ANBTURGHIGPGAM-UHFFFAOYSA-N |

| Appearance | Pale yellow to colorless oil/low-melting solid |

Mechanistic Insights: The Role of 3-Fluoro-2-isobutoxybenzaldehyde in Drug Design

The specific substitution pattern of this benzaldehyde derivative is not arbitrary; it is engineered to solve common challenges in medicinal chemistry[2].

-

The Fluorine Atom (C3): The inclusion of a fluorine atom adjacent to the ether linkage serves multiple stereoelectronic purposes. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) that lowers the pKa of proximal functional groups in downstream derivatives. Furthermore, the strong C-F bond effectively blocks cytochrome P450-mediated oxidative metabolism at the C3 position, thereby enhancing the pharmacokinetic half-life of the final API.

-

The Isobutoxy Group (C2): The isobutoxy moiety (2-methylpropoxy) provides a branched, lipophilic extension[1]. In pharmacophore mapping, this group is strategically positioned to occupy deep, hydrophobic pockets within target proteins (e.g., kinase hinge regions or GPCR allosteric sites). Importantly, the ether oxygen retains its ability to act as a hydrogen-bond acceptor, maintaining a crucial interaction point for target binding.

-

The Aldehyde (C1): The formyl group acts as a versatile electrophilic handle. The electron-withdrawing nature of the meta-fluorine atom increases the partial positive charge on the carbonyl carbon, making it highly reactive toward nucleophiles during reductive aminations or Knoevenagel condensations.

Fig 1: Pharmacophore mapping of the core scaffold and its functional group contributions.

Synthetic Methodologies and Self-Validating Protocol

To synthesize 3-fluoro-2-isobutoxybenzaldehyde, the most robust approach is a Williamson ether synthesis utilizing 3-fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) as the starting material[3].

Causality Behind Experimental Choices

-

Base Selection (K₂CO₃): A mild base like anhydrous potassium carbonate is strictly required. Utilizing a strong base (e.g., NaOH or KOH) would trigger a competitive Cannizzaro reaction, leading to the disproportionation of the aldehyde into an unwanted carboxylic acid and benzyl alcohol.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion relatively unsolvated and highly nucleophilic, significantly accelerating the Sₙ2 displacement.

-

Temperature (80 °C): The alkylating agent, isobutyl bromide, is a primary alkyl halide but features beta-branching, which introduces steric hindrance. Heating to 80 °C provides the necessary activation energy to drive the Sₙ2 reaction to completion without causing thermal degradation of the aldehyde.

Step-by-Step Protocol

-

Deprotonation: Charge a dry, nitrogen-flushed reactor with 3-fluoro-2-hydroxybenzaldehyde (1.0 eq)[4] and anhydrous DMF (10 volumes). Add anhydrous K₂CO₃ (1.5 eq). Stir for 30 minutes at ambient temperature to ensure complete formation of the phenoxide anion (the solution will typically turn a deep yellow).

-

Alkylation: Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture to control any mild exotherm.

-

Heating: Elevate the reaction temperature to 80 °C and maintain under a nitrogen atmosphere.

-

In-Process Control (IPC): After 4 hours, sample the reaction. Analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak is depleted to <2%.

-

Workup: Cool the mixture to room temperature. Quench with ice-cold water (30 volumes) and extract with Ethyl Acetate (3 x 10 volumes).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove residual DMF) followed by brine.

-

Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 3-fluoro-2-isobutoxybenzaldehyde[5].

-

Analytical Validation: Confirm identity and purity via ¹H NMR (CDCl₃). Self-Validation: The spectrum must show a distinct aldehyde proton singlet at ~10.3 ppm, a doublet for the isobutoxy -CH₂- group at ~3.8 ppm, and the characteristic splitting of the aromatic protons coupled with the fluorine atom.

Fig 2: Step-by-step synthetic workflow and analytical validation for 3-fluoro-2-isobutoxybenzaldehyde.

Downstream Applications in Medicinal Chemistry

Once synthesized and validated, 3-fluoro-2-isobutoxybenzaldehyde serves as a premium intermediate[2]. Its primary applications include:

-

Reductive Amination: Reacting the aldehyde with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride yields highly functionalized benzylamines, a ubiquitous motif in neuroactive and cardiovascular drugs.

-

Heterocycle Synthesis: The compound can be condensed with various bis-nucleophiles to form substituted benzimidazoles, benzoxazoles, or quinolines, expanding the chemical space for high-throughput screening libraries.

References

- MolPort. "3-fluoro-2-(2-methylpropoxy)benzaldehyde | 1566210-79-4".

- EvitaChem. "Buy 3-Fluoro-2-isobutoxybenzaldehyde (EVT-1764237) | 1566210-79-4".

- Ossila. "3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3".

- Appchem. "3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | C7H5FO2".

Sources

A Technical Guide to the Spectral Analysis of 3-Fluoro-2-isobutoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Fluoro-2-isobutoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. As a molecule with a unique combination of a fluorine substituent, an isobutoxy group, and an aldehyde function on a benzene ring, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and methodologies for their acquisition and interpretation.

Introduction: The Structural Significance of 3-Fluoro-2-isobutoxybenzaldehyde

3-Fluoro-2-isobutoxybenzaldehyde is a trifunctional aromatic compound. The fluorine atom can significantly influence the electronic properties of the benzene ring and can be a valuable tool in medicinal chemistry for modulating metabolic stability and binding affinity.[1][2] The isobutoxy group introduces a bulky, lipophilic moiety, while the aldehyde group serves as a reactive handle for a wide array of chemical transformations. Accurate characterization of this molecule is paramount for its application in multi-step syntheses and for ensuring the purity and identity of resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Fluoro-2-isobutoxybenzaldehyde, both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework and the influence of the fluorine atom.

Expected ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), their integration (number of protons), and their splitting patterns (J-coupling).

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | d | 1H | -CHO | The aldehyde proton is highly deshielded and is expected to show a small coupling to the adjacent aromatic proton. |

| ~7.6-7.8 | m | 1H | Ar-H | Aromatic proton ortho to the aldehyde group. |

| ~7.2-7.4 | m | 2H | Ar-H | The remaining two aromatic protons. The fluorine atom will introduce complex splitting patterns. |

| ~3.8 | d | 2H | -OCH₂- | The methylene protons of the isobutoxy group are diastereotopic and will appear as a doublet due to coupling with the adjacent methine proton. |

| ~2.1 | m | 1H | -CH(CH₃)₂ | The methine proton of the isobutoxy group will be a multiplet due to coupling with the methylene and methyl protons. |

| ~1.0 | d | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isobutoxy group will appear as a doublet. |

Diagram of Predicted ¹H NMR Couplings

Caption: Predicted ¹H NMR spin-spin couplings for 3-Fluoro-2-isobutoxybenzaldehyde.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will indicate the number of unique carbon environments. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~190 | ~2-5 | -CHO | The aldehyde carbonyl carbon is highly deshielded. |

| ~160 | ~240-260 (¹JCF) | C-F | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |

| ~145 | ~10-15 (²JCF) | C-O | The carbon bearing the isobutoxy group will be deshielded and show a two-bond coupling to fluorine. |

| ~130-135 | ~5-10 (³JCF) | Ar-C | Aromatic carbons. |

| ~120-125 | ~20-25 (²JCF) | Ar-C | Aromatic carbons. |

| ~115-120 | ~5-10 (³JCF) | Ar-C | Aromatic carbons. |

| ~75 | - | -OCH₂- | Methylene carbon of the isobutoxy group. |

| ~28 | - | -CH(CH₃)₂ | Methine carbon of the isobutoxy group. |

| ~19 | - | -CH(CH₃)₂ | Methyl carbons of the isobutoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of 3-Fluoro-2-isobutoxybenzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Analysis : Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Analyze the ¹³C NMR spectrum to identify all unique carbon signals and their C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[4] |

| ~2960-2850 | Medium-Strong | Aliphatic C-H stretch | Corresponding to the C-H bonds of the isobutoxy group. |

| ~2820 & ~2720 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) | A characteristic pair of peaks for the aldehyde C-H bond.[4] |

| ~1700-1720 | Strong, sharp | C=O stretch | The strong absorption of the aldehyde carbonyl group.[4] |

| ~1580-1600 & ~1450-1500 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring.[4] |

| ~1250-1300 | Strong | Aryl-O stretch | Stretching vibration of the aryl ether bond. |

| ~1000-1100 | Strong | C-O stretch | Stretching vibration of the alkyl ether bond. |

| ~1100-1200 | Strong | C-F stretch | The carbon-fluorine bond stretch. |

Diagram of Key IR Functional Groups

Caption: Key functional group vibrations expected in the IR spectrum.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan : Record a background spectrum of the empty ATR crystal.

-

Sample Application : Place a small drop of liquid 3-Fluoro-2-isobutoxybenzaldehyde directly onto the ATR crystal.

-

Data Acquisition : Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 3-Fluoro-2-isobutoxybenzaldehyde (C₁₁H₁₃FO₂), the exact mass is 196.0899 u.

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺) : A peak at m/z = 196 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Patterns :

-

Loss of H· (M-1) : A peak at m/z = 195, corresponding to the loss of the aldehydic hydrogen radical, is likely.

-

Loss of ·CHO (M-29) : A peak at m/z = 167, due to the loss of the formyl radical.

-

Loss of isobutene (C₄H₈, M-56) : A peak at m/z = 140, resulting from a McLafferty-type rearrangement of the isobutoxy group, leading to the formation of 3-fluoro-2-hydroxybenzaldehyde radical cation.

-

Loss of the isobutyl radical (·C₄H₉, M-57) : A peak at m/z = 139, corresponding to the cleavage of the ether C-O bond.

-

Isobutyl cation : A peak at m/z = 57, corresponding to the [C₄H₉]⁺ ion.

-

Other fragments : Peaks corresponding to further fragmentation of the aromatic ring.

-

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of 3-Fluoro-2-isobutoxybenzaldehyde in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection :

-

The eluent from the GC is directed into the EI source of the mass spectrometer, where molecules are ionized by a 70 eV electron beam.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis : Analyze the mass spectrum of the GC peak corresponding to 3-Fluoro-2-isobutoxybenzaldehyde. Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The comprehensive spectral analysis of 3-Fluoro-2-isobutoxybenzaldehyde requires a multi-technique approach. While this guide presents predicted data based on established chemical principles, it underscores the importance of empirical data acquisition for unequivocal structural confirmation. The protocols and interpretive frameworks provided herein offer a robust starting point for researchers working with this and structurally related molecules. The interplay of NMR, IR, and MS provides a self-validating system for characterization, ensuring the scientific integrity of subsequent research and development activities.

References

-

NIST. Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. 3-Fluoro-2-methylbenzaldehyde. Available at: [Link]

-

Re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

- Wang, F., et al. (2022). CFM-ID 4.0: a web server for mass spectrum annotation. Nucleic Acids Research.

-

AIST. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

PubChem. 3-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Fluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

NextSDS. 3-Fluoro-2-isopropoxybenzaldehyde — Chemical Substance Information. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]

-

RSIS Repository. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. (2026). Available at: [Link]

-

Kalamazoo College. Synthesis and Characterization of Fluorobenzyl Peptoids. CACHE. Available at: [Link]

Sources

- 1. cache.kzoo.edu [cache.kzoo.edu]

- 2. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 3. repository.rsis.international [repository.rsis.international]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Rationalizing and Determining the Solubility of 3-Fluoro-2-isobutoxybenzaldehyde in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary

In modern synthetic chemistry and pharmaceutical development, the rational selection of reaction media and purification solvents is paramount. 3-Fluoro-2-isobutoxybenzaldehyde (CAS No.: 1566210-79-4) is a highly specialized aromatic building block characterized by its unique substitution pattern[1]. As an intermediate, its solubility profile directly dictates the efficiency of downstream cross-coupling reactions, nucleophilic additions, and crystallization workflows.

As application scientists, we must move beyond empirical trial-and-error. This whitepaper establishes a rigorous, causality-driven framework for understanding, predicting, and experimentally validating the solubility of 3-Fluoro-2-isobutoxybenzaldehyde across various organic solvent classes.

Mechanistic Foundations of Solubility

Solubility is not merely a static property; it is a dynamic thermodynamic equilibrium between the solid-state lattice energy of the solute and the cavitation/solvation energy provided by the solvent. The molecular architecture of 3-Fluoro-2-isobutoxybenzaldehyde dictates this equilibrium through three distinct structural vectors:

-

The Benzaldehyde Core: Provides a planar, electron-deficient π -system capable of π−π stacking interactions with aromatic solvents (e.g., toluene, xylene).

-

The 3-Fluoro Substituent: Fluorine is highly electronegative, introducing a strong localized dipole moment without adding significant steric bulk. This enhances the molecule's affinity for polar aprotic solvents via dipole-dipole interactions.

-

The 2-Isobutoxy Group: This group serves a dual thermodynamic purpose. The ether oxygen acts as a hydrogen-bond acceptor, facilitating solvation in protic solvents like alcohols. Concurrently, the branched aliphatic isobutyl chain disrupts planar crystal lattice packing, lowering the melting point and lattice energy, which dramatically enhances solubility in lipophilic and aliphatic media.

Caption: Structural features dictating the solubility profile of 3-Fluoro-2-isobutoxybenzaldehyde.

Hansen Solubility Parameters (HSP) and Thermodynamics

To predict miscibility, we utilize Hansen Solubility Parameters (HSP), which deconstruct cohesive energy density into three coordinated forces: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH )[2]. By calculating the Relative Energy Difference (RED) between the solvent and 3-Fluoro-2-isobutoxybenzaldehyde, we can map its solubility sphere. Solvents falling within the sphere (RED < 1.0) are thermodynamically favored to dissolve the compound[3].

Predictive Solubility Profiling

Based on structural group-contribution methods and the "like-dissolves-like" thermodynamic principle, the following table summarizes the predicted quantitative solubility profile of 3-Fluoro-2-isobutoxybenzaldehyde at standard ambient temperature (298.15 K).

| Solvent Class | Representative Solvent | Estimated Solubility Profile | Dominant Solvation Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions; H-bond acceptance from the solvent. |

| Aromatic | Toluene, Benzene | High (50 - 100 mg/mL) | π−π stacking with the benzaldehyde core; dispersion forces. |

| Alcohols | Methanol, Ethanol | High (50 - 100 mg/mL) | Hydrogen bonding (solvent acts as H-bond donor to the ether oxygen). |

| Aliphatic | Hexane, Heptane | Moderate (10 - 50 mg/mL) | London dispersion forces facilitated by the lipophilic isobutoxy chain. |

| Aqueous | Water | Very Low (<0.1 mg/mL) | High hydrophobic surface area prevents cavity formation in the water network. |

Experimental Workflows: The Isothermal Shake-Flask Method

While predictive models guide solvent selection, regulatory submissions and precise process engineering require empirical validation. The Isothermal Shake-Flask Method remains the gold standard for determining equilibrium solubility due to its thermodynamic reliability[4],[5].

The causality behind this method is simple yet profound: by introducing an excess of the solid solute into a solvent under strict thermostatic control, the system is forced into a state where the chemical potential of the solid phase equals the chemical potential of the dissolved solute.

Step-by-Step Protocol (Self-Validating System)

1. Supersaturation Preparation

-

Accurately weigh an excess amount of 3-Fluoro-2-isobutoxybenzaldehyde into a series of airtight, inert glass vials (e.g., 20 mL borosilicate).

-

Dispense a precise volume (e.g., 5.0 mL) of the target high-purity organic solvent into each vial. The presence of visible, undissolved solid is mandatory to ensure the solution can reach saturation[4].

2. Isothermal Equilibration

-

Submerge the sealed vials in a thermostatic shaking water bath or orbital incubator.

-

Critical Parameter: Temperature control must be maintained within ±0.1 °C. Solubility is exponentially dependent on temperature (governed by the van't Hoff equation); minor thermal fluctuations will cause continuous precipitation and dissolution, preventing true equilibrium[5].

-

Agitate at 150–200 RPM for 24 to 72 hours.

3. Phase Separation

-

Cease agitation and allow the vials to stand undisturbed in the thermostatic environment for 12–24 hours. This allows microcrystals to sediment, preventing the overestimation of solubility caused by suspended particulates. Alternatively, isothermal centrifugation can be employed.

4. Isothermal Sampling

-

Using a pre-warmed glass syringe (to prevent premature precipitation upon cooling), withdraw a 1.0 mL aliquot of the clear supernatant.

-

Pass the aliquot through a 0.45 µm PTFE syringe filter (PTFE is chosen for its broad organic solvent compatibility) to remove any lingering sub-visible particles[4].

5. Analytical Quantification

-

Immediately dilute the filtered aliquot with the mobile phase or a highly miscible solvent to prevent crystallization.

-

Quantify the concentration of 3-Fluoro-2-isobutoxybenzaldehyde using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (monitoring the benzaldehyde chromophore at λmax≈254 nm).

-

Self-Validation Check: Sample the vials at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between consecutive time points is statistically insignificant ( ΔC/Δt≈0 ).

Caption: Standard isothermal shake-flask experimental workflow for equilibrium solubility.

Thermodynamic Modeling for Process Scale-Up

Once empirical data is gathered at multiple temperatures (e.g., 283 K, 298 K, 313 K), formulation scientists can model the solubility curve using the Modified Apelblat Equation :

ln(x)=A+TB+Cln(T)

Where x is the mole fraction solubility of 3-Fluoro-2-isobutoxybenzaldehyde, T is the absolute temperature, and A,B, and C are empirical constants derived from the regression of the experimental data. This mathematical grounding allows for the precise calculation of the enthalpy ( ΔHsol ) and entropy ( ΔSsol ) of dissolution, which are critical parameters for designing controlled cooling crystallization processes during active pharmaceutical ingredient (API) scale-up.

References

- Title: Buy 3-Fluoro-2-isobutoxybenzaldehyde (EVT-1764237)

- Source: nih.gov (PMC)

- Source: benchchem.

- Source: nih.gov (PMC)

- Source: acs.

Sources

3-Fluoro-2-isobutoxybenzaldehyde and its structural analogs

An In-depth Technical Guide to 3-Fluoro-2-isobutoxybenzaldehyde and its Structural Analogs

This guide provides a comprehensive technical overview of 3-fluoro-2-isobutoxybenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and the structure-activity relationships of its analogs, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to 3-Fluoro-2-isobutoxybenzaldehyde

3-Fluoro-2-isobutoxybenzaldehyde is a substituted benzaldehyde characterized by the presence of a fluorine atom at the 3-position and an isobutoxy group at the 2-position of the benzene ring. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a crucial aspect in drug design.[1][2]

Significance and Applications

Substituted benzaldehydes are fundamental building blocks in organic synthesis.[3] The title compound and its analogs are of particular interest due to the dual influence of the fluoro and alkoxy substituents.

In Medicinal Chemistry:

-

Enzyme Inhibitors: Benzaldehyde derivatives have been explored as inhibitors for various enzymes. For instance, certain derivatives have shown potential as tyrosinase inhibitors.[4] The electronic properties conferred by the fluorine and isobutoxy groups could be leveraged to design potent and selective enzyme inhibitors.

-

Antifungal Agents: Some benzaldehydes exhibit significant antifungal activity. The ortho-hydroxyl group, in particular, has been shown to enhance this activity.[5] While our title compound has an isobutoxy group, its precursor, 3-fluoro-2-hydroxybenzaldehyde, could be a starting point for developing novel antifungal agents.

-

Anticancer and Other Therapeutic Areas: 3-Fluoro-2-hydroxybenzaldehyde, a precursor to the title compound, is utilized in the synthesis of cobalt-salen complexes that exhibit anticancer activity.[6] This highlights the potential of this structural motif in developing new therapeutic agents.

In Materials Science:

-

Semiconducting Materials: Precursors like 3-fluoro-2-hydroxybenzaldehyde are used in the synthesis of semiconducting acenes, indicating the potential of its derivatives in the development of organic electronic materials.[6]

Synthesis of 3-Fluoro-2-isobutoxybenzaldehyde: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-fluoro-6-nitrotoluene, which is then converted to 3-fluoro-2-hydroxybenzaldehyde, followed by etherification.

Caption: Proposed synthetic workflow for 3-Fluoro-2-isobutoxybenzaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Fluoro-2-hydroxybenzaldehyde

This intermediate can be synthesized from 2-fluoro-6-nitrotoluene through a series of standard organic transformations including reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol, followed by oxidation of the methyl group to an aldehyde. More direct methods may also be available. 3-Fluoro-2-hydroxybenzaldehyde is also commercially available.[7]

Step 2: Williamson Ether Synthesis for 3-Fluoro-2-isobutoxybenzaldehyde

This protocol is adapted from standard procedures for the O-alkylation of phenols.[8]

-

Materials:

-

3-Fluoro-2-hydroxybenzaldehyde

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq). b. Stir the suspension vigorously at room temperature for 15-20 minutes. c. Add isobutyl bromide (1.2 - 1.5 eq) dropwise to the reaction mixture. d. Heat the reaction mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the inorganic salts and wash the filter cake with a small amount of acetone or DCM. g. Concentrate the filtrate under reduced pressure to remove the solvent. h. Dissolve the residue in DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. j. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-2-isobutoxybenzaldehyde.

-

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium carbonate is a common and effective choice for this transformation, being easily removed by filtration.

-

Solvent (Acetone/DMF): A polar aprotic solvent is ideal for this Sₙ2 reaction. Acetone is a good choice due to its boiling point being suitable for reflux and its ease of removal. DMF can be used for less reactive substrates as it allows for higher reaction temperatures.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

-

Structural Analogs and Comparative Analysis

The properties and potential applications of 3-fluoro-2-isobutoxybenzaldehyde can be better understood by comparing it with its structural analogs. The table below summarizes the key features of selected analogs.

| Compound Name | Structure | Key Features & Potential Applications |

| 3-Fluoro-2-hydroxybenzaldehyde | 2-OH, 3-F | Precursor for the title compound; used in synthesis of ligands, anticancer agents, and semiconducting materials.[6] |

| 3-Fluoro-2-methoxybenzaldehyde | 2-OCH₃, 3-F | A close analog with a smaller alkoxy group; likely shares similar reactivity but with different steric and electronic properties. |

| 2,3-Difluorobenzaldehyde | 2-F, 3-F | Increased electrophilicity of the aromatic ring due to two fluorine atoms; useful intermediate in agrochemicals and pharmaceuticals.[9][10] |

| 3-Fluoro-2-methylbenzaldehyde | 2-CH₃, 3-F | The methyl group offers different steric and electronic properties compared to an alkoxy group; used as an intermediate in pharmaceuticals. |

Structure-Activity Relationships (SAR)

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

Caption: Key structure-activity relationships for substituted benzaldehydes.

-

Fluorine at the 3-Position: The introduction of a fluorine atom can significantly impact the molecule's properties. It is a small, highly electronegative atom that can form strong bonds with carbon. This can block metabolic attack at that position, thereby increasing the in vivo half-life of a drug candidate.[1][2] The electron-withdrawing nature of fluorine also alters the pKa of nearby functional groups and can influence binding interactions with biological targets.

-

Alkoxy Group at the 2-Position: The alkoxy group, in this case, isobutoxy, is a moderately electron-donating group. Its size and conformation will influence the steric environment around the aldehyde and the adjacent fluorine. This can affect the molecule's ability to fit into the active site of an enzyme or a receptor. The length and branching of the alkyl chain in the alkoxy group can be varied to fine-tune lipophilicity, which in turn affects membrane permeability and solubility.[11]

Conclusion

3-Fluoro-2-isobutoxybenzaldehyde is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and materials science. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its properties and applications. The analysis of its structural analogs and the underlying structure-activity relationships provide a rational basis for the design of novel compounds with tailored biological and physicochemical properties. This guide serves as a foundational resource for researchers looking to leverage the unique characteristics of this and related substituted benzaldehydes in their scientific endeavors.

References

-

NextSDS. (n.d.). 3-Fluoro-2-isopropoxybenzaldehyde — Chemical Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Fluoro-2-Hydroxybenzaldehyde 3-Fluoro Salicylaldehyde. Retrieved from [Link]

- Salar, U., et al. (2017). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. Pharmaceutical and Biomedical Research.

- Kim, J. H., et al. (2011).

- Szychta, M., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Molecules, 27(1), 21.

- Inoue, M., Sumii, Y., & Furuya, T. (2020). Fluorine-containing FDA-approved small-molecule drugs in 2018. RSC Medicinal Chemistry, 11(5), 565-589.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Chervinska, T., et al. (2023). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 12(4), 114.

- D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058-4062.

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 11. nanobioletters.com [nanobioletters.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-isobutoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Understanding the inherent chemical properties of 3-Fluoro-2-isobutoxybenzaldehyde is the foundation of a comprehensive safety protocol. Based on the analysis of its functional groups—an aromatic aldehyde, a fluoro substituent, and an isobutoxy group—we can anticipate a hazard profile that necessitates careful handling.

Anticipated Hazards:

-

Combustibility: Like many organic compounds, it is expected to be a combustible liquid. Vapors may form explosive mixtures with air upon intense heating.

-

Acute Toxicity: There is a potential for this compound to be harmful if swallowed or if it comes into contact with the skin.

-

Skin and Eye Irritation/Corrosion: Aromatic aldehydes are known to be irritants. Direct contact may cause skin irritation, and it is crucial to assume it can cause serious eye irritation or damage.[1][2]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[2][3]

-

Aquatic Toxicity: Similar to other benzaldehyde derivatives, it may be harmful to aquatic life.

Physicochemical Properties (Inferred)

The following table summarizes the expected physicochemical properties based on data from analogous compounds. These values are critical for designing appropriate storage and handling procedures.

| Property | Anticipated Value/Characteristic | Rationale/Source |

| Physical State | Liquid | Based on similar benzaldehyde derivatives. |

| Boiling Point | ~187 - 189 °C | Based on data for similar substituted benzaldehydes. |

| Density | ~0.952 g/mL | Based on data for similar substituted benzaldehydes. |

| Flash Point | Combustible liquid, Category 4 | Assumed based on related structures. |

| Solubility | Limited solubility in water; soluble in organic solvents. | General characteristic of aromatic aldehydes. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls

-

Fume Hood: All handling of 3-Fluoro-2-isobutoxybenzaldehyde should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[3]

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5][6] | To protect against splashes that can cause serious eye damage. |

| Hand Protection | Butyl rubber or nitrile gloves.[5][7] Gloves should be inspected before use and replaced immediately if contaminated.[4] | Provides a barrier against skin contact. Butyl rubber is effective against aldehydes.[5] |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes.[4][6] | To protect skin from accidental splashes and contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are insufficient.[4] | To prevent inhalation of high concentrations of vapors. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.

Handling

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[2][3] Avoid contact with skin and eyes.[1][8]

-

Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding techniques to prevent static discharge.[9]

-

Use in a Well-Ventilated Area: All work must be performed in a chemical fume hood.[1][2][3]

-

Hygiene Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[3][10] Protect from light.[3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[10]

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

Spill Response

The following workflow outlines the appropriate response to a spill of 3-Fluoro-2-isobutoxybenzaldehyde.

Caption: Workflow for responding to a chemical spill.

First Aid Measures

The following diagram illustrates the logical sequence of first aid responses in case of exposure.

Caption: Logical sequence of first aid responses.

-

Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Considerations

All waste generated from the use of 3-Fluoro-2-isobutoxybenzaldehyde must be considered hazardous.

-

Waste Disposal: Dispose of in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains.[3]

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.[8]

Conclusion

While 3-Fluoro-2-isobutoxybenzaldehyde is a valuable synthetic intermediate, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This proactive approach to safety is paramount in any research and development setting.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Merck Millipore. (2024, November 21).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 11).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET. (2023, June 27).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Material Safety Data Sheet. (n.d.).

- Chemical Safety: Personal Protective Equipment. (n.d.).

- Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (n.d.). Labour Department.

- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).

- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 3-Fluorobenzaldehyde - Safety Data Sheet - ChemicalBook. (2026, January 17).

- 3-Fluoro-2-isobutoxy-4-methoxybenzaldehyde | 2901107-11-5 - Sigma-Aldrich. (n.d.).

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 5. ehs.unl.edu [ehs.unl.edu]

- 6. cdc.gov [cdc.gov]

- 7. labour.gov.hk [labour.gov.hk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

The Evolution of Substituted Benzaldehydes: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary & Historical Context

Substituted benzaldehydes are foundational synthons in modern organic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and complex natural products. Their unique molecular architecture—featuring an electrophilic carbonyl carbon paired with the tunable electronic properties of a substituted benzene ring—enables highly predictable and versatile reactivity [1].

The historical trajectory of these compounds represents a microcosm of the evolution of synthetic organic chemistry. The journey began with natural product isolation: in 1803, the French pharmacist Martrès successfully extracted the simplest aromatic aldehyde, benzaldehyde, from bitter almonds [1]. This was followed by the landmark chemical synthesis of benzaldehyde by Friedrich Wöhler and Justus von Liebig in 1832, which proved that complex organic molecules could be constructed de novo[1].

The discovery of substituted derivatives soon followed. Vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated in 1858 by Théodore Nicolas Gobley [2]. By 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann had deduced its chemical structure and achieved the first synthesis of vanillin from coniferin, marking the birth of the industrial flavor and fragrance sector [3]. These early discoveries catalyzed a race to develop robust, scalable methodologies for the formylation of aromatic rings, leading to the classical named reactions we rely on today.

Timeline of substituted benzaldehyde discovery and synthetic evolution.

Mechanistic Evolution of Aromatic Formylation

As a Senior Application Scientist, I emphasize that understanding the mechanistic causality behind these historical reactions is paramount for troubleshooting modern synthetic workflows. Two reactions stand out as pillars of substituted benzaldehyde synthesis:

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction is the premier method for the ortho-formylation of phenols [4]. The reaction utilizes chloroform and a strong aqueous base (NaOH).

-

Mechanistic Causality: The strong base serves a dual purpose. First, it deprotonates the phenol to generate a highly nucleophilic phenoxide ion. Second, it deprotonates chloroform, triggering an alpha-elimination of a chloride ion to generate dichlorocarbene ( :CCl2 ) [5]. The highly electron-deficient carbene is strongly attracted to the electron-rich phenoxide. The reaction is exquisitely ortho-selective due to the proximity effect and the stabilization of the transition state by the adjacent phenoxide oxygen [5].

The Vilsmeier-Haack Reaction (1927)

Developed by Anton Vilsmeier and Albrecht Haack, this reaction is the method of choice for formylating electron-rich arenes (such as substituted phenols, anilines, and pyrroles) [6].

-

Mechanistic Causality: The reaction relies on the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent) via the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride ( POCl3 ) [7]. Unlike the harsh Friedel-Crafts acylium ions, the Vilsmeier reagent is a milder electrophile due to the +M (mesomeric) electron-donating effect of the dimethylamino group. This mildness prevents over-reaction and ensures high regioselectivity, typically favoring the less sterically hindered para position, though electronic effects can alter this distribution [6].

Quantitative Comparative Analysis

To select the appropriate methodology for benzaldehyde synthesis, researchers must weigh substrate compatibility against yield and regioselectivity. The following table summarizes the operational parameters of both historical methods.

| Parameter | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction |

| Discovery Year | 1876 | 1927 |

| Optimal Substrates | Phenols, Pyrroles, Indoles | Electron-rich arenes (Phenols, Anilines, Heterocycles) |

| Key Reagents | CHCl3 , NaOH (aq) | DMF, POCl3 (or Oxalyl Chloride) |

| Active Electrophile | Dichlorocarbene ( :CCl2 ) | Chloromethyliminium salt |

| Regioselectivity | Highly ortho-selective | Primarily para-selective (steric control) |

| Typical Yields | 30% - 60% | 65% - 90% |

| Reaction Temperature | 60°C - 70°C (Reflux) | 0°C to 80°C |

Validated Experimental Methodologies

The following protocols have been engineered to be self-validating systems. Every step includes the physical causality behind the action and the quality control metrics required to ensure success.

Protocol A: Reimer-Tiemann Synthesis of Salicylaldehyde

Objective: Ortho-formylation of phenol to yield 2-hydroxybenzaldehyde.

-

Preparation of the Biphasic System: In a round-bottom flask equipped with a reflux condenser and a high-torque mechanical stirrer, dissolve 1.0 eq of phenol in a 20% aqueous NaOH solution (approx. 4.0 eq).

-

Causality: The excess base is required to fully deprotonate both the phenol and the subsequently added chloroform.

-

-

Carbene Generation: Heat the solution to 60 °C. Begin dropwise addition of chloroform (1.5 eq) over 30 minutes.

-

Causality: Sodium hydroxide is insoluble in chloroform, creating a biphasic system [5]. Vigorous mechanical stirring is non-negotiable; failing to maximize the interfacial surface area will starve the reaction of the dichlorocarbene intermediate. The dropwise addition controls the highly exothermic nature of the carbene generation, preventing thermal runaway.

-

-

Hydrolysis & Acidification: After refluxing for 2 hours, cool the mixture to 0 °C and carefully acidify with 10% HCl until the pH reaches 2.

-

Causality: Acidification protonates the phenoxide and hydrolyzes the intermediate acetal, releasing the free aldehyde.

-

-

System Validation & Quality Control: Extract the aqueous layer with ethyl acetate. To confirm successful ortho-formylation, perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. For definitive structural validation, run a 1H NMR spectrum ( CDCl3 ); the diagnostic aldehyde proton will appear as a distinct singlet far downfield at ~9.8 ppm, while the strongly intramolecularly hydrogen-bonded phenolic -OH will appear around 11.0 ppm.

Protocol B: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

Objective: Formylation of resorcinol using the Vilsmeier reagent [7].

-

Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, add anhydrous DMF (3.0 eq) and cool to 0 °C using an ice bath. Slowly add POCl3 (1.2 eq) dropwise over 20 minutes.

-

Causality: The reaction between DMF and POCl3 is violently exothermic [7]. Strict temperature control at 0 °C prevents the thermal degradation of the iminium salt and avoids the generation of hazardous dimethylamine gas.

-

-

Electrophilic Addition: Stir the mixture for 1 hour at room temperature to ensure complete formation of the chloromethyliminium salt. Re-cool to 0 °C and add a solution of resorcinol (1.0 eq) dissolved in a minimal amount of DMF.

-

Hydrolysis: Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture over crushed ice and stir vigorously.

-

Causality: The ice quench serves a dual purpose: it safely neutralizes unreacted POCl3 and provides the water necessary to hydrolyze the aryl iminium intermediate into the final aldehyde [7].

-

-

System Validation & Quality Control: This protocol validates itself during the aqueous quench. While the intermediate aryl iminium salt is water-soluble, the resulting 2,4-dihydroxybenzaldehyde is highly insoluble in cold water and will spontaneously precipitate [7]. Filter the precipitate and perform a sharp melting point determination (135–137 °C) as an immediate, bench-side confirmation of purity.

Mechanistic workflow of the Vilsmeier-Haack formylation reaction.

References

-

Vanillin - Wikipedia Source: wikipedia.org URL: [Link]

-

Vanillin - American Chemical Society Source: acs.org URL: [Link]

-

Exploring the Reimer-Tiemann Reaction: History and Scope Source: organicreactions.org URL: [Link]

-

Reimer–Tiemann reaction - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Schiff Bases Using 3-Fluoro-2-isobutoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and characterization of novel Schiff bases derived from 3-Fluoro-2-isobutoxybenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with extensive applications in medicinal chemistry, material science, and catalysis.[1][2][3] The unique electronic properties conferred by the fluorine atom and the steric bulk of the isobutoxy group in the precursor aldehyde make these novel Schiff bases promising candidates for targeted applications, including the development of new therapeutic agents and advanced materials.[4] This guide offers detailed experimental protocols, insights into the causality of procedural steps, and methods for the thorough characterization of the synthesized compounds.

Introduction: The Significance of Fluorinated and Alkoxy-Substituted Schiff Bases

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][5][6] The resulting imine linkage is a key structural motif that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][7][8]